molecular formula C13H14F3NO2 B7579450 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone

Cat. No. B7579450
M. Wt: 273.25 g/mol
InChI Key: IWPSZSUTVJWQCY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone, also known as RTI-126, is a chemical compound that belongs to the family of phenyltropane derivatives. It is a synthetic analogue of cocaine and is used in scientific research to study the mechanism of action and physiological effects of cocaine-like compounds.

Mechanism of Action

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of cocaine, which also acts as a DAT inhibitor.
Biochemical and Physiological Effects:
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone has been shown to produce a range of biochemical and physiological effects, similar to those produced by cocaine. These effects include increased locomotor activity, hyperthermia, and enhanced reward and reinforcement. 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone has also been shown to produce neurotoxic effects, such as the depletion of dopamine and serotonin in the brain.

Advantages and Limitations for Lab Experiments

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone has several advantages for lab experiments. It is a potent and selective DAT inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. It is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to cocaine. However, 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone has several limitations as well. It produces neurotoxic effects, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone. One direction is to investigate the potential therapeutic applications of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone in the treatment of cocaine addiction. Another direction is to develop new compounds based on the structure of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone that have improved pharmacological properties and reduced neurotoxicity. Additionally, future studies could focus on the long-term effects of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone on the brain and behavior.

Synthesis Methods

The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone involves the reaction of 3-hydroxypyrrolidine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by column chromatography to obtain pure 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone.

Scientific Research Applications

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone is primarily used in scientific research to study the mechanism of action and physiological effects of cocaine-like compounds. It is used as a tool to investigate the structure-activity relationship of cocaine-like compounds and to develop new drugs for the treatment of cocaine addiction.

properties

IUPAC Name

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-9(2-4-10)7-12(19)17-6-5-11(18)8-17/h1-4,11,18H,5-8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPSZSUTVJWQCY-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone

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